molecular formula C14H17F2NO4 B13194385 Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Cat. No.: B13194385
M. Wt: 301.29 g/mol
InChI Key: HBCBQHHIBOKVNG-UHFFFAOYSA-N
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Description

Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is a synthetic organic compound with the molecular formula C₁₄H₁₇F₂NO₄ and a molecular weight of 301.29 g/mol . This compound is notable for its unique structure, which includes both fluorine and hydroxyl functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives from oxidation, hydroxyl derivatives from reduction, and substituted derivatives from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is unique due to its specific combination of fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula: C14H17F2NO4
  • Molar Mass: 301.29 g/mol
  • CAS Number: 1218402-90-4

These properties are critical for understanding the compound's interactions within biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Tyrosinase Inhibition: The compound has shown potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin biosynthesis, and inhibiting this enzyme can reduce melanin production in skin cells.
  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.
  • Antimicrobial Effects: There is emerging evidence that this compound exhibits antimicrobial activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Tyrosinase Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of this compound on tyrosinase activity. The results indicated that the compound significantly reduced tyrosinase activity in a concentration-dependent manner.

Concentration (µM)Tyrosinase Activity (%)
0100
575
1050
2025

These findings suggest that the compound could be a viable candidate for developing treatments for skin disorders related to excessive melanin production.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants.

SampleScavenging Activity (%)
Control10
Standard Antioxidant85
Compound (20 µM)70

This indicates its potential utility in formulations aimed at reducing oxidative stress-related damage.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including MRSA. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against tested pathogens.

Case Studies and Research Findings

  • Study on Melanin Production: A study involving B16F10 murine melanoma cells demonstrated that treatment with this compound resulted in a significant decrease in intracellular melanin levels when compared to untreated controls . This reinforces its potential as a therapeutic agent for hyperpigmentation conditions.
  • Cytotoxicity Assessment: Cytotoxicity tests revealed that at concentrations below 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells over a 72-hour period . This is crucial for establishing safety profiles for future therapeutic applications.
  • Antibacterial Efficacy: In vitro studies indicated that the compound effectively inhibited the growth of MRSA strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 2-benzamido-6,6-difluoro-5-hydroxyhexanoate

InChI

InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19)

InChI Key

HBCBQHHIBOKVNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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